(6,6-dimethylpiperidin-3-yl)methanol
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Overview
Description
(6,6-dimethylpiperidin-3-yl)methanol: is an organic compound with the molecular formula C8H17NO . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a hydroxymethyl group attached to the third carbon of the piperidine ring, with two methyl groups attached to the sixth carbon. This structure imparts unique chemical properties to the compound, making it of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,6-dimethylpiperidin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-piperidinemethanol.
Methylation: The 3-piperidinemethanol undergoes methylation at the sixth carbon position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale methylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated purification systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6,6-dimethylpiperidin-3-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: (6,6-dimethylpiperidin-3-yl)methanol is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, the compound is used as a precursor for the synthesis of biologically active molecules. It can be incorporated into peptides and proteins to study their structure and function .
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties .
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals .
Mechanism of Action
The mechanism of action of (6,6-dimethylpiperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to modulate biological pathways, leading to therapeutic effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in desired pharmacological outcomes .
Comparison with Similar Compounds
(5,5-dimethylpiperidin-3-yl)methanol: Similar structure with methyl groups at the fifth carbon position.
3-piperidinemethanol: Lacks the additional methyl groups, resulting in different chemical properties.
N-methylpiperidine: Contains a methyl group on the nitrogen atom instead of the carbon atoms.
Uniqueness: (6,6-dimethylpiperidin-3-yl)methanol is unique due to the presence of two methyl groups at the sixth carbon position. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. The compound’s versatility makes it valuable in various research and industrial applications .
Properties
CAS No. |
1781802-20-7 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
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